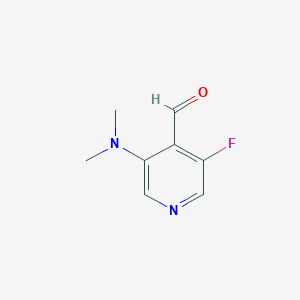

![molecular formula C7H5F3N2O3 B2655431 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid CAS No. 2141373-00-2](/img/structure/B2655431.png)

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid” is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Molecular Structure Analysis

The molecular structure of pyrazole compounds consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid” is not available in the retrieved information.

Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid” are not available in the retrieved information.

Scientific Research Applications

Germination Inhibition

Research on compounds structurally related to 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid has shown applications in the inhibition of seed germination. For instance, compounds isolated from Erigeron annuus have demonstrated significant inhibitory effects on the germination of lettuce seeds, highlighting their potential as natural herbicides or growth regulators (Oh et al., 2002).

Synthesis of Fused Triazine Derivatives

The synthesis and characterization of new fused triazine derivatives based on similar core structures have shown potential biological applications. These compounds have been evaluated for cytotoxic activities against various human cancer cell lines, suggesting their potential use in cancer research (El-All et al., 2016).

Development of Molecular Solids

Studies on molecular solids formed by hydrogen bonds and weak intermolecular interactions, involving compounds with a similar pyrazolyl ring, have contributed to the development of materials with specific energetic properties. These materials show promise in various applications, including explosives, propellants, and pyrotechnics (Wang et al., 2014).

Coordination Polymers and Complexes

Research on coordination polymers and complexes using pyrazole-derived Schiff base ligands has explored structural variations and spectral studies. These studies provide insights into the design of materials with potential applications in catalysis, magnetism, and luminescence (Konar et al., 2013).

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Efficient synthesis methods for pyrano[2,3-c]pyrazole derivatives have been developed, showcasing the versatility of similar core structures in creating compounds with potential biological activities. These synthetic routes offer new avenues for the development of pharmaceuticals and agrochemicals (Karimi-Jaberi et al., 2013).

properties

IUPAC Name |

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c1-12-2-3(4(13)6(14)15)5(11-12)7(8,9)10/h2H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGUEDNHAZSIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)

![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)

![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)

![3-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2655358.png)

![2-[(4-Fluorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2655363.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)